
N,N,N',N'-Tetramethylbenzidine
Vue d'ensemble
Description
“N,N,N’,N’-Tetramethylbenzidine” is an aromatic amine with the linear formula [-C6H4-4-N(CH3)2]2 . It has a molecular weight of 240.34 .
Synthesis Analysis
The synthesis of “N,N,N’,N’-Tetramethylbenzidine” involves using 2,6-dimethylaniline as a raw material. Through activation, oxidative coupling, and purification, pure 3,3,5,5-tetramethylbenzidine is obtained with a total yield of 65% .
Molecular Structure Analysis
The molecular structure of “N,N,N’,N’-Tetramethylbenzidine” has been analyzed using ab initio calculations and time-resolved resonance Raman spectroscopy . The analysis suggests that the molecule adopts a coplanar structure (D2h point group) .
Chemical Reactions Analysis
“N,N,N’,N’-Tetramethylbenzidine” undergoes oxidation by various oxidizing agents such as Ce 4+, MnO − 4, Cr 2 O 2− 7; HSO − 5, S 2 O − 8, H 2 O 2, Cl 2, Br 2 and I 2, thereby serving as a reducing substrate .
Physical And Chemical Properties Analysis
“N,N,N’,N’-Tetramethylbenzidine” is a white solid that forms a pale blue-green liquid in solution with ethyl acetate . It has a melting point of 193-195 °C .
Applications De Recherche Scientifique
Chromogenic Substrate in ELISA
TMB is widely used as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISAs). When oxidized by an enzyme such as horseradish peroxidase (HRP), TMB produces a blue color, which turns yellow upon acidification. This color change is measurable and quantifiable, making TMB an excellent choice for detecting the presence of specific antibodies or antigens in research and diagnostic applications .
Redox Indicator in Electrochemical Sensors
Due to its excellent electrochemical properties, TMB serves as a redox indicator in the development of electrochemical sensors. These sensors can detect various analytes, including glucose, cholesterol, and other biomolecules, by monitoring the electrochemical changes of TMB during the redox process .
Visualizing Agent in Histology
In histological studies, TMB is utilized as a visualizing agent for certain enzymes, particularly peroxidases. It helps in the localization and visualization of specific cells or tissues under a microscope, aiding in the diagnosis and study of diseases .
Absorption Spectra Analysis
The temperature dependence of the absorption spectra of TMB cation radicals and their dimerization in solution has been a subject of study. This research provides insights into the electronic structure and reactivity of TMB, which is valuable in the field of physical chemistry .
Oxidation-Reduction Reactions
TMB undergoes oxidation by various oxidizing agents, forming a radical cation. Studies on the formation and decay of this radical cation using different oxidants and reductants contribute to a deeper understanding of redox chemistry and the design of new chemical processes .
Photometric Analysis
TMB is also used in photometric analysis due to its color-changing properties upon oxidation. This application is significant in the quantitative analysis of substances that can induce the oxidation of TMB, providing a simple and effective method for measuring concentrations in a sample .
Safety and Handling Research
Research into the safety and handling of TMB is crucial due to its widespread use in laboratories. Understanding its physical and chemical properties, such as melting point and potential hazards, ensures safe laboratory practices and proper storage conditions .
Educational Chemistry Demonstrations
TMB can be used in educational settings to demonstrate chemical reactions, particularly oxidation-reduction processes. Its clear and visible color change makes it an engaging tool for teaching fundamental concepts in chemistry .
Orientations Futures
Propriétés
IUPAC Name |
4-[4-(dimethylamino)phenyl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-17(2)15-9-5-13(6-10-15)14-7-11-16(12-8-14)18(3)4/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNWIFYIFSBPAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0036845 | |
| Record name | N,N,N',N'-Tetramethylbenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0036845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | N,N,N',N'-Tetramethylbenzidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15751 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000163 [mmHg] | |
| Record name | N,N,N',N'-Tetramethylbenzidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15751 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
N,N,N',N'-Tetramethylbenzidine | |
CAS RN |
366-29-0 | |
| Record name | N,N,N′,N′-Tetramethylbenzidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=366-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N',N'-Tetramethylbenzidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 366-29-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-4,4'-diamine, N4,N4,N4',N4'-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N',N'-Tetramethylbenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0036845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-tetramethylbenzidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of TMB?
A1: TMB has the molecular formula C16H20N2 and a molecular weight of 240.34 g/mol.
Q2: What are the key spectroscopic characteristics of TMB?
A2: TMB exhibits a characteristic absorption band around 400 nm, attributed to a charge-transfer transition. [] Its radical cation (TMB+) displays a distinct absorption maximum at 475 nm. [] Resonance Raman spectroscopy has been instrumental in studying the vibrational characteristics of TMB in different states, including the ground state, excited singlet (S1) state, lowest excited triplet state, and radical cation. [, ]
Q3: How does TMB behave in micellar solutions?
A3: TMB readily solubilizes in various micellar systems, including anionic, cationic, and nonionic micelles. Its photoionization efficiency and cation radical stability are influenced by factors like micelle type, alkyl chain length, and the presence of additives like alcohols or crown ethers. [, , , ]
Q4: How does TMB interact with metal ions in solution?
A4: TMB forms charge-transfer complexes with metal ions like silver. [] This interaction can be exploited for the reversible generation of silver nanoparticles in polymer films via electrochemical switching. []
Q5: What is the role of TMB in perovskite solar cells?
A5: TMB can significantly enhance the performance and stability of perovskite solar cells (PSCs) by forming a conductive radical complex with PbI2. This complex effectively passivates defects in PSCs, leading to improved efficiency and longevity. []
Q6: How does TMB interact with zeolites?
A6: Upon adsorption onto activated acidic H6ZSM-5 zeolite, TMB undergoes spontaneous ionization to form its radical cation (TMB+), demonstrating the presence of electron-accepting Lewis acid sites within the zeolite framework. []
Q7: How does the environment affect the photoionization efficiency of TMB?
A7: The photoionization efficiency of TMB is significantly enhanced in anionic micelles compared to organic solvents. [] This enhancement is attributed to the stabilization of photoproduced TMB+ within the micellar environment. [, ]
Q8: What is the role of TMB in photoinduced electron transfer reactions?
A8: TMB acts as an efficient electron donor in its excited state. It can transfer an electron to various acceptors, including duroquinone and Eu3+, with high rate constants. [] This property makes TMB valuable in studying light-initiated redox processes. [, ]
Q9: How does TMB participate in sensitized photoreduction reactions?
A9: TMB can act as a sensitizer in photoreduction reactions, such as the reduction of nitrate ions. Upon excitation, TMB in its triplet state donates an electron to nitrate, initiating a cascade of reactions leading to nitrite formation. []
Q10: Have any computational studies been performed on TMB?
A10: While specific computational studies on TMB were not explicitly mentioned in the provided abstracts, techniques like electron spin echo modulation (ESEM) provide valuable insights into the structure and dynamics of TMB and its radical cation in various environments. [, , , , , , ]
Q11: What are the known toxicological properties of benzidine analogues like TMB?
A11: Benzidine and its analogues, including TMB, are known to be mutagenic and carcinogenic. [] Their presence in the environment, often as metabolites of azo dyes, raises concerns about their potential impact on human health and ecosystems. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[[(4-methoxyphenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1221130.png)
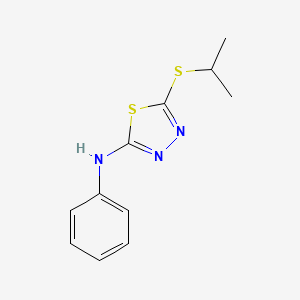
![(2Z)-2-[[(5-chloropyridin-2-yl)amino]methylidene]cyclohexan-1-one](/img/structure/B1221136.png)
![2-[(4-Chlorophenyl)methylthio]-5-[3-(1-piperidinylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1221137.png)
![[4-(4-Hydroxyphenyl)-1-piperazinyl]-[2-methoxy-4-(methylthio)phenyl]methanone](/img/structure/B1221139.png)
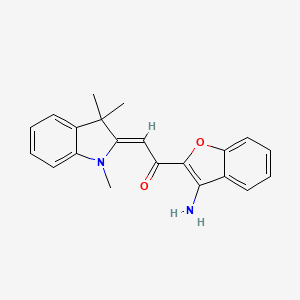
![4-[2-(4-fluoroanilino)-2-oxoethoxy]-3-methoxy-N-[4-(4-methoxyphenyl)-5-methyl-2-thiazolyl]benzamide](/img/structure/B1221143.png)
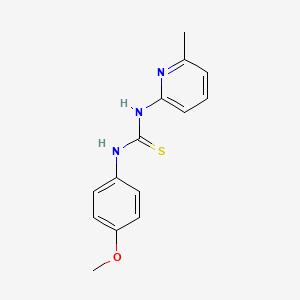
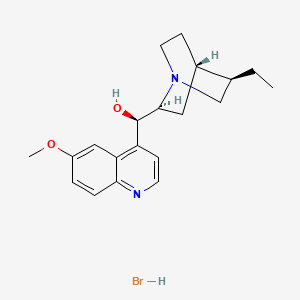
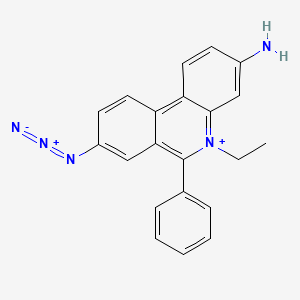

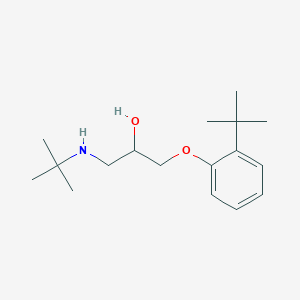
![N-[(5-chloro-8-hydroxy-7-quinolinyl)-(2-furanyl)methyl]acetamide](/img/structure/B1221154.png)
![2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B1221157.png)